Methyl 2-chloromethyl-5-fluorobenzoate
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Overview
Description
Methyl 2-(chloromethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-5-fluorobenzoate typically involves the chloromethylation of methyl 5-fluorobenzoate. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods
Industrial production of methyl 2-(chloromethyl)-5-fluorobenzoate may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the ester group.
Scientific Research Applications
Methyl 2-(chloromethyl)-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be utilized in the preparation of functional materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function . The fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chloromethyl)benzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Methyl 5-fluorobenzoate: Lacks the chloromethyl group, affecting its potential for nucleophilic substitution reactions.
Methyl 2-(bromomethyl)-5-fluorobenzoate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
Methyl 2-(chloromethyl)-5-fluorobenzoate is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzene ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H8ClFO2 |
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Molecular Weight |
202.61 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-5-fluorobenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 |
InChI Key |
GDHGUDJUXVYCMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)CCl |
Origin of Product |
United States |
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